N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE
Description
N-(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked via an ethyl group to a thiophene-2-sulfonamide moiety. The imidazo[1,2-a]pyridine system is a bicyclic structure with a five-membered imidazole ring fused to a six-membered pyridine ring, conferring rigidity and π-electron density.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-20(18,13-5-3-9-19-13)14-7-6-11-10-16-8-2-1-4-12(16)15-11/h1-5,8-10,14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZUDLCNSINJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridines . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and microwave irradiation, are often employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Common reagents include iodine (I2), tert-butyl hydroperoxide (TBHP), and various organic solvents like toluene and ethyl acetate . Reaction conditions are typically mild and metal-free, making the synthesis more environmentally friendly .
Major Products
The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine and thiophene-2-sulfonamide, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity . The sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Substituent Variations
lists compounds such as 1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine , which shares the imidazo[1,2-a]pyridine core but diverges in substituents. Key differences include:
- Chloro and nitro groups : These electron-withdrawing substituents may enhance metabolic stability but increase toxicity risks compared to the target compound’s sulfonamide .
Core Modifications
Other analogs, like 2-[3-ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine (), replace the pyridine ring with a pyridyl-sulfonyl group. The trifluoromethyl (-CF₃) groups improve lipophilicity (logP) and metabolic resistance, whereas the target compound’s thiophene sulfonamide offers a balance of solubility and target engagement .
Thiophene Sulfonamide Derivatives
The thiophene-2-sulfonamide group is rare in , where most sulfonamides are attached to pyridine (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ). Key distinctions:
Structural and Functional Comparison Table
Research Findings and Implications
- Binding Affinity : The target compound’s sulfonamide group may favor interactions with serine proteases or kinases, unlike nitro-containing analogs () that risk off-target reactivity.
- Metabolic Stability : Fluorinated analogs (e.g., CF₃-substituted compounds in ) likely exhibit longer half-lives, whereas the target compound’s lack of halogens may necessitate prodrug strategies.
- Toxicity: Nitro groups (e.g., in derivatives) are associated with genotoxicity, making the target compound’s sulfonamide a safer pharmacophore .
Biological Activity
N-(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety linked to a thiophene sulfonamide. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
1. VEGF-R2 Inhibition
One of the primary mechanisms identified for compounds related to imidazo[1,2-a]pyridine is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2). This receptor plays a pivotal role in angiogenesis and is often upregulated in various cancers. Compounds exhibiting this activity can potentially be utilized in cancer therapies targeting tumor growth and metastasis .
2. Sphingomyelinase Inhibition
Recent studies have highlighted the role of neutral sphingomyelinase 2 (nSMase2) in neurodegenerative diseases. Compounds similar to this compound have been shown to inhibit nSMase2, thereby reducing the release of exosomes from the brain and potentially reversing cognitive impairments in models of Alzheimer’s disease .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| VEGF-R2 Inhibition | Cancer cells | Not specified | Potential use in anti-cancer therapies |
| nSMase2 Inhibition | Neurodegenerative pathways | IC50 = 300 nM | Reduces exosome secretion |
| Antibacterial Activity | Gram-positive and Gram-negative bacteria | Varies | Some derivatives exhibit potent activity |
Case Study: Anticancer Activity
In a study focusing on imidazo[1,2-a]pyridine derivatives, several compounds were synthesized and tested for their ability to inhibit VEGF-R2. The results indicated that modifications at specific positions on the imidazo ring significantly enhanced inhibitory potency against VEGF-R2, suggesting a robust SAR that could guide future drug design .
Case Study: Neuroprotection
Another research effort explored the neuroprotective effects of similar compounds against nSMase2. The findings demonstrated that specific analogs not only inhibited enzyme activity but also improved cognitive function in animal models. This highlights the therapeutic potential of targeting sphingolipid metabolism in neurodegenerative conditions .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(2-{Imidazo[1,2-a]pyridin-2-y}ethyl)thiophene-2-sulfonamide. Key observations include:
- Substituent Effects : The presence of electron-donating groups on the imidazo ring enhances binding affinity to target proteins.
- Linker Length : Variations in the ethyl linker between the imidazo and thiophene moieties affect both solubility and biological activity.
- Sulfonamide Group : This functional group is essential for maintaining interaction with target enzymes and receptors.
Q & A
Basic: What synthetic methodologies are effective for preparing N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under basic conditions (e.g., NaHCO₃) .
- Step 2: Introduction of the ethyl linker through nucleophilic substitution or reductive amination. For example, coupling 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine .
- Critical Considerations: Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Monitor reactions via TLC or HPLC to ensure intermediate purity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Employ a combination of analytical techniques:
- Spectroscopy: Confirm the structure using -NMR and -NMR to verify sulfonamide linkage (-SO₂-NH-) and imidazo[1,2-a]pyridine proton environments .
- Mass Spectrometry (HRMS): Validate molecular weight with <1 ppm error .
- Chromatography: Assess purity (>95%) via reverse-phase HPLC with a C18 column (e.g., mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
Focus on systematic modifications to key regions:
- Imidazo[1,2-a]pyridine Core: Replace substituents at positions 3, 6, or 8 (e.g., halogenation or alkylation) to modulate lipophilicity and target binding .
- Thiophene Sulfonamide: Explore bioisosteres (e.g., thiazole sulfonamide) or modify sulfonamide electronics (e.g., -CF₃ substitution) to enhance metabolic stability .
- Ethyl Linker: Test rigidified analogs (e.g., cyclopropane or amide linkers) to reduce conformational flexibility .
- Methodology: Screen analogs in cell-based assays (e.g., cytotoxicity or enzyme inhibition) and correlate results with computational docking (e.g., AutoDock Vina) to prioritize leads .
Advanced: How can contradictory biological data between in vitro and in vivo models be resolved?
Answer:
Address discrepancies through:
- Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues .
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may explain in vivo efficacy gaps .
- Target Engagement Studies: Employ techniques like thermal shift assay or cellular thermal proteome profiling (CPP) to confirm on-target activity in vivo .
- Case Example: If in vitro IC₅₀ values are low but in vivo efficacy is poor, consider optimizing formulation (e.g., PEGylation or nanoparticle encapsulation) to enhance solubility .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term: Store at -20°C in anhydrous DMSO (sealed under argon) to prevent sulfonamide hydrolysis .
- Long-Term: Lyophilize as a hydrochloride salt and store at -80°C with desiccants (e.g., silica gel) .
- Stability Monitoring: Perform periodic HPLC checks (every 6 months) to detect degradation products .
Advanced: How can researchers elucidate the mechanism of action for this compound?
Answer:
Use a multi-modal approach:
- Chemical Proteomics: Employ affinity-based probes (e.g., photoaffinity labeling) to identify binding proteins in cellular lysates .
- CRISPR Screening: Perform genome-wide knockout screens to pinpoint genes whose loss rescues compound-induced phenotypes .
- Pathway Analysis: Combine RNA-seq and phosphoproteomics to map affected signaling networks (e.g., MAPK/ERK or PI3K/AKT) .
- In Silico Prediction: Use AlphaFold2 to model protein-compound interactions and guide mutagenesis studies .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
Prioritize assays based on target hypotheses:
- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Potential: MTT or SRB assays in cancer cell lines (e.g., HeLa or MDA-MB-231) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease activity) with positive controls (e.g., staurosporine) .
Advanced: How to address low solubility in aqueous buffers during biological testing?
Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
- pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic moieties .
- Prodrug Strategy: Synthesize phosphate or ester derivatives that hydrolyze in vivo to the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
